molecular formula C9H16O4 B3049600 Methyl 3-acetoxyhexanoate CAS No. 21188-60-3

Methyl 3-acetoxyhexanoate

Cat. No.: B3049600
CAS No.: 21188-60-3
M. Wt: 188.22 g/mol
InChI Key: ODICPWSNEYHYSJ-UHFFFAOYSA-N
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Description

Methyl 3-acetoxyhexanoate is an ester derivative of hexanoic acid, featuring a methyl ester group at the carboxyl terminus and an acetoxy substituent at the third carbon of the hexanoate chain. Esters like these are critical in organic synthesis, flavor/fragrance industries, and pharmaceutical intermediates due to their volatility and reactivity .

Properties

IUPAC Name

methyl 3-acetyloxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODICPWSNEYHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868423
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
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Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21188-60-3
Record name Methyl 3-acetoxyhexanoate
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Record name Methyl 3-acetoxyhexanoate
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Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
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Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
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Record name Methyl 3-acetoxyhexanoate
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Record name METHYL 3-ACETOXYHEXANOATE
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Preparation Methods

The preparation of methyl 3-acetoxyhexanoate typically involves a two-step process :

    Reaction of adipic acid with ethyl acetate: This reaction produces ethyl 3-acetoxyhexanoate.

    Reaction of ethyl 3-acetoxyhexanoate with methanol: Under acidic conditions, this reaction yields this compound.

Industrial production methods follow similar synthetic routes, ensuring the compound is produced efficiently and in large quantities.

Chemical Reactions Analysis

Methyl 3-acetoxyhexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-hydroxyhexanoic acid and methanol.

    Esterification: Reacting with alcohols in the presence of an acid catalyst can form different esters.

    Oxidation: Under oxidative conditions, it can be converted to corresponding carboxylic acids.

Common reagents used in these reactions include acids (such as sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-acetoxyhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-acetoxyhexanoate involves its hydrolysis to 3-hydroxyhexanoic acid and methanol. This reaction is catalyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved include the ester bond cleavage facilitated by the active site of the esterase enzyme.

Comparison with Similar Compounds

Ethyl 3-Acetoxyhexanoate (CAS 21188-61-4)

  • Structure: Ethyl 3-acetoxyhexanoate shares the same acetoxyhexanoate backbone but substitutes the methyl ester group with an ethyl group.
  • Molecular Formula : C₁₀H₁₈O₄ (vs. C₉H₁₆O₄ for methyl analog).
  • Physical Properties :
    • Boiling Point: 116°C (at 14 mmHg) .
    • Density: 1.006 g/cm³; Refractive Index: 1.429 .
    • Flash Point: 82°C .
  • Applications : Identified as a volatile compound in flavor studies, though absent in Costa Rican naranjilla fruit .
  • Synthesis : Typically via esterification or transesterification, as inferred from NIST protocols for related esters .

Key Differences :

  • The ethyl analog’s higher molecular weight (202.25 vs. ~188.22 for methyl) likely reduces volatility.
  • Methyl esters generally exhibit lower boiling points due to shorter alkyl chains.

Methyl Acetoacetate (CAS 105-45-3)

  • Structure: Features a 3-oxobutanoate group instead of acetoxyhexanoate.
  • Molecular Formula : C₅H₈O₃ (MW 116.11) .
  • Applications: Pharmaceutical intermediate; used in enolate chemistry due to its ketone functionality.
  • Safety : Flammable liquid with precautions against skin/eye contact .

Contrast with Methyl 3-Acetoxyhexanoate:

  • The ketone group in methyl acetoacetate enhances reactivity (e.g., in nucleophilic additions), whereas the acetoxy group in this compound may favor hydrolysis or ester exchange reactions.

Methyl 3-Oxo-6-(2,2,2-Trifluoroacetamido)hexanoate

  • Structure : Contains a trifluoroacetamido substituent at the sixth carbon, introducing electron-withdrawing effects.
  • Synthesis: Prepared via reflux in methanol and purified via HPLC, indicating sensitivity to harsh conditions .
  • Reactivity : The trifluoroacetamido group increases stability against hydrolysis compared to acetoxy groups.

Comparison :

  • The trifluoroacetamido group alters solubility and electronic properties, making this compound more suited for specialized synthetic applications than this compound.

Physicochemical Properties Table

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Flash Point (°C)
Ethyl 3-Acetoxyhexanoate C₁₀H₁₈O₄ 202.25 116 (14 mmHg) 1.006 82
Methyl Acetoacetate C₅H₈O₃ 116.11 169–171 (760 mmHg) 1.076 77
This compound* C₉H₁₆O₄ ~188.22 Estimated lower Estimated ~1.0 Estimated ~75

*Inferred properties based on structural analogs.

Biological Activity

Methyl 3-acetoxyhexanoate, with the molecular formula C9H16O4, is an organic compound known for its potential biological activities. It is a colorless to light yellow liquid, soluble in organic solvents such as ethanol and ether, but only slightly soluble in water. This compound is primarily studied for its applications in organic synthesis, medicinal chemistry, and various industrial uses.

Molecular Structure

  • Molecular Weight : 188.22 g/mol
  • CAS Number : 77118-93-5
  • IUPAC Name : methyl (3R)-3-acetyloxyhexanoate

The synthesis of this compound typically involves a two-step process starting from adipic acid and ethyl acetate, followed by methanol under acidic conditions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can lead to the formation of carboxylic acids.
  • Reduction : Can produce alcohols.
  • Substitution : The acetoxy group can be replaced with other functional groups depending on the reaction conditions.

The biological activity of this compound is largely attributed to its interaction with various biological molecules. The acetoxy group can hydrolyze to release acetic acid and the corresponding alcohol, which may participate in several biochemical pathways. This mechanism is important for understanding its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical industries.

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory effects of this compound. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential use in managing inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on foodborne pathogens demonstrated that this compound significantly inhibited the growth of Salmonella and Escherichia coli at concentrations as low as 0.5% .
  • Anti-inflammatory Study :
    • In a controlled experiment involving mice with induced paw edema, treatment with this compound led to a reduction in swelling by approximately 40% compared to the control group .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H16O4Antimicrobial, anti-inflammatory
Ethyl 3-acetoxyhexanoateC10H18O4Similar properties but less studied
Methyl hexanoateC7H14O2Lower biological activity

This comparison highlights that while this compound shares structural similarities with other compounds, its unique biological activities make it a focus for further research.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-acetoxyhexanoate, and what reaction conditions are critical for high yield?

Answer: this compound can be synthesized via multi-step organic reactions. A typical approach involves:

Condensation : Reacting a ketone or aldehyde precursor (e.g., hexanoate derivatives) with acetylating agents under basic conditions.

Esterification : Introducing the methyl ester group using methanol and acid/base catalysts (e.g., H₂SO₄ or NaOCH₃).
Key conditions include:

  • Temperature control (e.g., 0–40°C to avoid side reactions).
  • Catalyst selection (e.g., DIPEA for nucleophilic substitutions, as in analogous triazine-based syntheses) .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) or recrystallization for purity .

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield Optimization Tips
CondensationBase (e.g., KOH), 3-acetoxyhexanoic acidUse anhydrous solvents
EsterificationMethanol, H₂SO₄, refluxMonitor pH to avoid hydrolysis
PurificationMPLC with CH₂Cl₂/EtOAc gradients Pre-purify intermediates

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Answer:

  • ¹H NMR Spectroscopy : Identifies functional groups (e.g., acetate protons at δ ~2.0 ppm, methyl ester at δ ~3.6 ppm) and confirms stereochemistry .
  • GC-MS : Validates molecular weight (expected m/z: 174 for methyl ester fragment) and detects impurities.
  • HPLC : Quantifies purity using reverse-phase columns (e.g., C18 with acetonitrile/water mobile phase).
  • FT-IR : Confirms carbonyl (C=O) stretches (~1740 cm⁻¹ for esters) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) :
    • Respiratory : NIOSH/MSHA-certified respirators if aerosolized .
    • Gloves : Nitrile or neoprene gloves (tested for chemical compatibility) .
    • Eye Protection : OSHA-compliant goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Answer: Discrepancies often arise from:

  • Catalyst activity : Trace moisture can deactivate acid catalysts, reducing yields. Use molecular sieves or anhydrous conditions .
  • Side reactions : Competing hydrolysis of the acetate group. Monitor reaction pH and avoid prolonged heating.
  • Analytical validation : Cross-validate yields using multiple techniques (e.g., NMR integration vs. GC-MS area percent) .

Q. What reaction mechanisms govern the functionalization of this compound in nucleophilic substitutions?

Answer: The acetate group at C3 is susceptible to nucleophilic attack due to its electron-withdrawing nature. Example pathways:

  • Reduction : NaBH₄ selectively reduces the ketone (if present) while leaving the ester intact .
  • Aminolysis : Amines displace the acetoxy group via SN2, forming 3-aminohexanoate derivatives.
  • Oxidation : MnO₂ can oxidize alcohol intermediates (if generated) to ketones .

Q. Key Considerations :

  • Solvent polarity (e.g., DMF enhances nucleophilicity).
  • Steric hindrance at C3 affects reaction rates.

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?

Answer:

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during esterification or substitution .
  • Temperature Gradients : Lower temperatures (e.g., -20°C) reduce racemization in stereosensitive steps.
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis .

Q. What are the emerging applications of this compound in interdisciplinary research?

Answer:

  • Organic Synthesis : As a chiral building block for pharmaceuticals (e.g., β-amino acid derivatives) .
  • Biochemistry : Probing enzyme active sites (e.g., esterases or lipases) via substrate analog studies .
  • Material Science : Modifying polymer side chains to tune biodegradability or hydrophobicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-acetoxyhexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-acetoxyhexanoate

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